N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a dimethylphenoxyethyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dimethylphenoxyethyl group and the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole core with 3,5-dimethylphenoxyethyl halides in the presence of a base such as potassium carbonate.
Formation of Acetamide Moiety: The final step includes the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or phenoxyethyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
- N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
Uniqueness
N-({1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a dimethylphenoxyethyl group and an acetamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-11-16(2)13-18(12-15)26-10-9-24-20-8-6-5-7-19(20)22-21(24)14-23(4)17(3)25/h5-8,11-13H,9-10,14H2,1-4H3 |
InChI Key |
LHEQTJPEHYORQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C |
Origin of Product |
United States |
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